molecular formula C20H20N2O3 B2769919 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-34-8

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2769919
CAS No.: 941923-34-8
M. Wt: 336.391
InChI Key: PFYRXSCZICTLGU-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, similar to its class of compounds, has been explored for its potential antimicrobial properties. Studies have synthesized various quinazolinone and thiazolidinone compounds, including those structurally related to the chemical , demonstrating in vitro antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest a promising application of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Potential

The exploration of quinoline derivatives in cancer research has shown that compounds similar to this compound have potential anticancer activities. A series of quinolinone carboxamides were synthesized and evaluated for their ability to inhibit cancer cell growth, with some demonstrating potency. This underscores the chemical's relevance in the synthesis of potential anticancer agents, highlighting the versatility of the quinoline core in medicinal chemistry (Matiadis, Stefanou, et al., 2013).

Cardiovascular Research

Quinoline derivatives have also been investigated for their cardiovascular effects, specifically their activity as calcium channel antagonists. Studies on methyl(ethyl) trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates and related N,N-diethyl carboxamide derivatives have been synthesized and screened for their potential to modulate calcium channels, a crucial aspect in the development of cardiovascular therapeutics. These findings demonstrate the broad applicability of quinoline derivatives in the discovery of new drugs for treating cardiovascular diseases (Simşek, Gündüz, et al., 2006).

Synthetic and Chemical Studies

The synthetic versatility and chemical reactivity of the quinoline structure, akin to this compound, are significant for medicinal chemistry. Studies have delved into the regioselectivity of ethylation reactions of quinoline carboxamides, providing insights into the synthetic pathways that can be exploited for the production of various bioactive molecules. This research underscores the importance of understanding the chemical behavior of quinoline derivatives for their application in drug design and development (Batalha et al., 2019).

Properties

IUPAC Name

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-13-9-11-14(12-10-13)21-19(24)17-18(23)15-7-5-6-8-16(15)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYRXSCZICTLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.